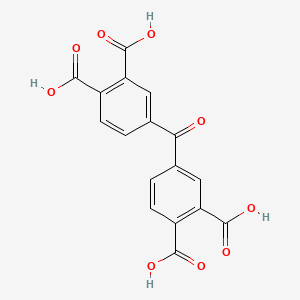

4,4'-Carbonyldiphthalic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of coordination polymers involving derivatives of phthalic acid, such as 4,4'-Carbonyldiphthalic acid, typically involves solvothermal or hydrothermal methods. These processes allow the self-assembly of metal ions and organic ligands under controlled temperature and pressure conditions, leading to the formation of complex structures. For instance, the reaction of substituted isophthalic acid with Co(II) ions and various linkers under solvothermal conditions has led to the formation of Co-based coordination polymers with diverse structures and catalytic properties (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of coordination polymers derived from phthalic acid derivatives is significantly influenced by the nature of the substituents on the phthalic acid and the type of metal ions used. These structures can range from one-dimensional chains to three-dimensional frameworks with varying degrees of porosity and interconnectivity. The coordination environment around the metal centers and the orientation of the ligands play crucial roles in determining the overall architecture of the polymers (Fan et al., 2014).

Chemical Reactions and Properties

Coordination polymers synthesized from 4,4'-Carbonyldiphthalic acid and related ligands exhibit a range of chemical reactions and properties, including catalytic activity. For example, some coordination polymers have shown good catalytic performance in reactions like the Knoevenagel condensation and the selective epoxidation of styrene, highlighting their potential in organic synthesis and industrial applications (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of coordination polymers, including thermal stability, porosity, and surface area, are critical for their applications in gas storage, separation, and sensing. These properties are determined by the structural characteristics of the polymers, such as the connectivity of the metal-organic framework, the presence of functional groups, and the nature of the metal-ligand bonds. Studies have shown that these materials often possess high thermal stability and significant porosity, making them suitable for a variety of applications (Gao et al., 2017).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Polyimides

- Application Summary: 4,4’-Carbonyldiphthalic acid is used in the synthesis of novel polyimides. A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

- Methods of Application: The process involves the reaction of the new aromatic diamine with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Results: The resulting polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

2. Preparation of Aromatic Polyimides

- Application Summary: 4,4’-Carbonyldiphthalic acid is used in the preparation of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents .

- Methods of Application: The polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results: The resulting polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

3. Electrical Insulation

- Application Summary: 4,4’-Carbonyldiphthalic acid is used in the production of BTDA-based polyimide films for electrical insulation .

- Methods of Application: The polyimide films are used as substrates for flexible copper-clad laminates, which are crucial components of smart devices, including phones, tablet computers, and Internet-of-Things componentry, as well as the growing network of 5G infrastructure .

- Results: The use of 4,4’-Carbonyldiphthalic acid in these applications contributes to the high performance and reliability of these devices and systems .

4. Curing Agent for Epoxy Resins

- Application Summary: 4,4’-Carbonyldiphthalic acid is used as a curing agent for epoxy resins .

- Methods of Application: The compound is mixed with the epoxy resin, initiating a chemical reaction that results in a hardened, durable material .

- Results: Epoxies cured with 4,4’-Carbonyldiphthalic acid are typically rigid and have high glass transition temperatures, but exhibit less brittleness compared to other popular dianhydrides, making them ideally suited for powder coatings and molding powders in industrial as well as electrical applications .

5. Adsorption of Methyl Orange Dye

- Application Summary: 4,4’-Carbonyldiphthalic acid is used in the preparation of a new hybrid organometallic-based material for the adsorption/removal of Methyl Orange (MO) dye from an aqueous solution .

- Methods of Application: The material is constructed via In-Situ polymerization of Zinc-building units connected by coordination bonds to 4,4’-Carbonyldiphthalic acid as a flexible multidentate organic ligand under solvothermal conditions with an amount of Maghnite-H+, an acid-exchanged montmorillonite clay .

- Results: The resulting material, Zn-CDP/Mag-H+, is extremely stable thermally with an onset temperature of degradation upper to 460°C . It shows excellent adsorption capacity for MO dye, with an adsorption capacity of 147.05 mg/g .

6. Synthesis of Ether Type Polyimide

- Application Summary: 4,4’-Carbonyldiphthalic acid is the monomer of ether type polyimide .

- Methods of Application: 4,4’-Carbonyldiphthalic acid is obtained from ortho-xylene by condensation with formaldehyde and oxidation of nitric acid .

- Results: The resulting ether type polyimide has potential applications in various fields due to its unique properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3,4-dicarboxybenzoyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITKHKNFVCYWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt) | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062456 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4,4'-Carbonyldiphthalic acid | |

CAS RN |

2479-49-4 | |

| Record name | Benzophenonetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonyldiphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCN26TOB7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)

![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)

![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)